2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. This compound is characterized by a fused imidazole and pyrimidine ring system, which contributes to its unique chemical properties and biological activities. The structure of 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one is notable for its potential applications in medicinal chemistry, particularly as a building block for various biologically active compounds.
The compound is classified under heterocyclic compounds and specifically falls within the category of imidazo[1,2-c]pyrimidines. These compounds are widely studied for their diverse biological activities and potential therapeutic applications. The precise classification helps in understanding its reactivity and interaction with biological systems.
The synthesis of 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one typically involves several synthetic routes:
The reaction conditions usually involve solvents such as ethanol or dimethyl sulfoxide, with catalysts like p-toluenesulfonic acid or sodium hydroxide enhancing the reaction efficiency. The synthesis may also incorporate green chemistry principles to minimize environmental impact through solvent recycling and energy-efficient processes .
The molecular structure of 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one features a fused ring system comprising an imidazole and a pyrimidine ring. The specific arrangement of methyl groups at the 2 and 3 positions significantly influences its chemical behavior.
2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or develop new derivatives with improved properties.
The mechanism of action for 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can interfere with nucleic acid synthesis or protein function, contributing to its biological effects observed in various studies .
Relevant data from studies indicate that variations in substituents can significantly affect these properties, influencing both solubility and reactivity profiles .
2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one has several applications in scientific research:
Research continues to uncover new applications and derivatives that may enhance its utility in various scientific fields .
The imidazo[1,2-c]pyrimidine core represents a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties and structural mimicry of purine nucleotides. This bicyclic system consists of a fused imidazole and pyrimidine ring, creating a planar, electron-rich heterocycle capable of diverse non-covalent interactions with biological targets. The scaffold's rigid conformation reduces entropic penalties upon binding to enzymes and receptors, while its hydrogen-bonding capacity (via N1, N3, and carbonyl oxygen) facilitates recognition by adenosine receptors (ARs), kinases, and phosphodiesterases [2] [6].
The 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one derivative (C₈H₉N₃O, MW 163.18) exemplifies strategic functionalization that enhances target selectivity. Methylation at C2 and C3 positions induces steric modulation of the binding pocket, while the lactam functionality at C5 provides a hydrogen-bond acceptor site critical for AR affinity [1] [3]. Computational analyses reveal that dimethylation increases scaffold lipophilicity (cLogP ≈ 0.9), optimizing membrane permeability without compromising aqueous solubility—a balance crucial for CNS-active agents targeting neurological disorders [5] [8].
Table 1: Key Physicochemical Properties of 2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₉N₃O | Balanced carbon/nitrogen ratio for metabolic stability |
Molecular Weight | 163.18 g/mol | Compliance with Lipinski's rule (MW < 500) |
Hydrogen Bond Acceptors | 4 | Enhanced target engagement capacity |
Hydrogen Bond Donors | 1 | Solubility modulation via lactam NH |
Calculated logP (XLogP3) | 0.9 | Optimal lipophilicity for blood-brain barrier penetration |
Imidazo-pyrimidine chemistry emerged in the mid-20th century with Gabriel's pioneering syntheses of purine analogs, but therapeutic exploitation accelerated in the 1990s with adenosine receptor (AR) antagonist development. Early research focused on unsubstituted imidazo[1,2-c]pyrimidinones as xanthine bioisosteres, aiming to overcome the poor water solubility and metabolic instability of parent compounds like theophylline [2] [4]. A pivotal advancement occurred when Müller et al. demonstrated that tricyclic variants (e.g., imidazo[2,1-i]purinones) exhibited up to 40-fold enhanced solubility via protonatable nitrogen atoms while retaining A₂A AR affinity (Kᵢ ≈ 424 nM) [2].
The 2000s witnessed targeted exploration of C2/C3 substitutions, driven by QSAR models correlating alkylation with AR subtype selectivity. Shimada's 2002 synthetic methodology enabled efficient access to 2,3-disubstituted derivatives via thionation-cyclization cascades of xanthine precursors, establishing reliable structure-activity relationship (SAR) platforms [2] [8]. By 2010, crystallographic studies confirmed that 2,3-dimethyl groups induce conformational constraints that preferentially orient the scaffold in A₂A and A₃ receptor pockets, explaining their subtype selectivity over A₁ ARs [6] [8]. Contemporary research focuses on hybrid molecules incorporating this core into multitarget ligands for neurodegenerative diseases and oncology.
Table 2: Historical Milestones in Imidazo[1,2-c]pyrimidine Therapeutic Development
Timeframe | Key Advancement | Impact |
---|---|---|
1990–2000 | Discovery of tricyclic imidazopurinones | Solved water solubility issues in xanthine derivatives |
2001–2005 | Development of enantioselective syntheses | Enabled chiral resolution for receptor subtype selectivity |
2006–2010 | Structural validation via X-ray crystallography (e.g., PDB 3REY) | Revealed binding mode in adenosine receptors |
2011–Present | Hybrid derivatives for polypharmacology | Expanded applications to cancer and inflammation |
The 2,3-dimethyl modification exerts profound effects on the pharmacodynamics and pharmacokinetics of imidazo[1,2-c]pyrimidin-5-ones. Comparative SAR analyses demonstrate that methylation at these positions enhances A₂A receptor selectivity by 8- to 15-fold over A₁ subtypes, attributed to steric complementarity with hydrophobic subpockets in the A₂A binding site [2] [8]. This contrasts with bulkier 2-styryl derivatives (e.g., compound S-25) that exhibit higher potency (Kᵢ = 424 nM) but reduced A₂A/A₁ selectivity ratios due to extended π-system interactions with non-target receptors [2].
The electronic influence of dimethylation manifests in enhanced metabolic stability. Cytochrome P450 inhibition assays reveal that 2,3-dimethyl derivatives resist N-demethylation 3.2× longer than analogous monomethyl compounds, attributable to steric shielding of the imidazole nitrogen [3] [5]. Additionally, dimethylation elevates the pKₐ of the N6-H lactam proton (ΔpKₐ = +0.8), promoting salt formation with acids—a property exploited in hydrochloride salts that boost aqueous solubility >20-fold compared to neutral analogs [3] [10].
Critical to drug design is the finding that 2,3-dimethylation minimizes photoisomerization risks inherent to styryl-containing analogs. Unlike 8-styrylxanthines that undergo E/Z isomerization (up to 80% conversion in daylight) or [2+2] cycloadditions, the saturated dimethyl derivative maintains configurational integrity under physiological conditions, ensuring consistent bioavailability [2] [8].
Table 3: Bioactivity Comparison of Key Imidazo[1,2-c]pyrimidine Derivatives
Compound | Substituents | A₂A AR Kᵢ (nM) | A₁/A₂A Selectivity Ratio | Aqueous Solubility (μg/mL) |
---|---|---|---|---|
2,3-Dimethyl derivative | 2-Me, 3-Me | 650 | 18.3 | 89 |
8-Styryl analog (S-25) | 2-Styryl | 424 | 5.8 | 14 |
1,3-Dimethyl parent | H at C2/C3 | 1,200 | 3.1 | 156 |
2-Phenyl-A₃ antagonist (R-24) | 2-Ph, 8-Et | A₃ Kᵢ = 2.3 | A₃/A₂A > 300 | 32 |
The 2,3-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one scaffold remains a versatile template for rational drug design. Ongoing optimization explores C5 carbonyl bioisosteres (e.g., thioxo or imino groups) to modulate hydrogen-bonding patterns and C6 N-substitutions to enhance blood-brain barrier penetration. These efforts underscore the enduring significance of this heterocycle in developing next-generation therapeutics for CNS disorders and beyond [2] [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1